JH-VIII-49 is derived from a systematic exploration of chemical derivatives designed to interact with specific biological pathways. Its classification falls within the realm of organic compounds, specifically as an aromatic heterocyclic compound. This class of compounds is known for its diverse biological activities, making it a focal point for drug discovery efforts.
The synthesis of JH-VIII-49 involves several steps that typically include:
Technical details often include specific reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.
The molecular structure of JH-VIII-49 can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The structure typically features:
Data regarding the molecular weight, melting point, and solubility in various solvents are essential for understanding its chemical behavior.
JH-VIII-49 participates in various chemical reactions that can be categorized into:
Technical details such as reaction kinetics and mechanisms provide insight into how JH-VIII-49 interacts with other molecules.
The mechanism of action for JH-VIII-49 involves its interaction with specific molecular targets within cells. This may include:
Data from biochemical assays help elucidate these mechanisms, providing quantitative measures of efficacy against target proteins.
JH-VIII-49 exhibits several notable physical and chemical properties:
Relevant data from stability studies can inform storage conditions and shelf life.
JH-VIII-49 has potential applications in:
The ongoing research into JH-VIII-49 aims to expand its applications across various therapeutic areas, highlighting its significance in modern medicinal chemistry.
JH-VIII-49 (chemical name: undisclosed in literature; CAS Registry Number: 2209084-73-9) is a synthetic small-molecule kinase inhibitor with the molecular formula C₃₀H₄₀N₂ and a molecular weight of 428.65 g/mol. Its systematic IUPAC name is not explicitly provided in public databases, but structural characterization confirms a steroidal backbone fused with a nitrogen-containing heterocycle. The compound features a β-dimethylamino group at the C-3 position and a 7-isoquinoline hinge-binding motif at C-17, critical for its kinase inhibitory activity [1] [9]. Key identifiers include:
Table 1: Chemical Identifiers of JH-VIII-49
Identifier Type | Value |
---|---|
CAS Number | 2209084-73-9 |
Molecular Formula | C₃₀H₄₀N₂ |
Molecular Weight | 428.65 g/mol |
SMILES Notation | C[C@@]12C@([H])[C@@]5([H])C@([H])CC1 |
JH-VIII-49 belongs to the steroidal class of ATP-competitive CDK inhibitors, specifically targeting the CDK8 and CDK19 kinases. Its design leverages a dehydroepiandrosterone (DHEA) core as a simplified scaffold replacing the complex cortistatin A backbone. Key structural elements include:
Biochemically, JH-VIII-49 exhibits exceptional selectivity for CDK8 (IC₅₀ = 16 nM) and its paralog CDK19, with minimal activity against other CDKs (e.g., >100-fold selectivity over CDK1/2/4/6/7/9) [1] [6]. This profile classifies it as a Type I kinase inhibitor, binding the active "DFG-in" conformation of CDK8/CycC complexes [3].
Table 2: Kinase Selectivity Profile of JH-VIII-49
Kinase Target | IC₅₀ (nM) | Selectivity vs. Other CDKs |
---|---|---|
CDK8/CycC | 16 | Reference |
CDK19/CycC | Comparable | Structurally similar |
CDK1 | >10,000 | >625-fold |
CDK2 | >10,000 | >625-fold |
CDK9 | >10,000 | >625-fold |
Notably, JH-VIII-49 serves as a chemical probe for PROTAC development. Its steroidal architecture facilitates linkage to E3 ligase recruiters (e.g., cereblon ligands), enabling the creation of degraders like JH-XI-10-02 (HY-111518) that promote ubiquitination of CDK8 [1] [2].
The pursuit of CDK8 inhibitors evolved through three phases:
JH-VIII-49 emerged as the lead candidate due to its balanced potency (IC₅₀ = 16 nM) and synthetic tractability. Subsequent optimization yielded derivatives like JH-XVI-178, which replaced the isoquinoline with a pyrazolopyridine to mitigate metabolic liabilities [4].
Despite biochemical promise, in vivo studies revealed challenges. Continuous CDK8/19 inhibition caused toxicity in gastrointestinal and immune cells, limiting therapeutic windows in colorectal and leukemia models [7]. This underscores CDK8/19’s role in homeostasis and necessitates cautious clinical translation.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8